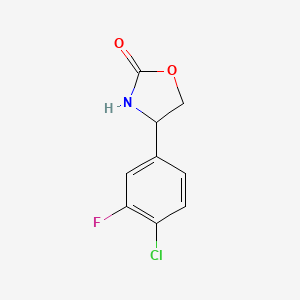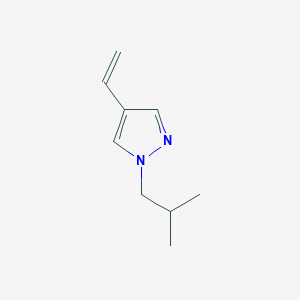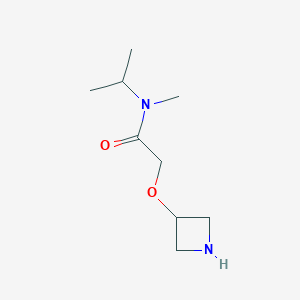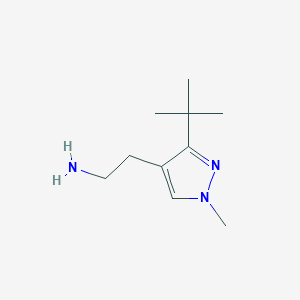
4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is known for its significant antibacterial properties. This compound features a unique structure that includes a 4-chloro-3-fluorophenyl group attached to an oxazolidin-2-one ring. Oxazolidinones have gained attention in the pharmaceutical industry due to their effectiveness against multidrug-resistant Gram-positive bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one typically involves the reaction of 4-chloro-3-fluoroaniline with glycidol in the presence of a base, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, involves optimized synthetic routes to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: Another oxazolidinone with similar antibacterial properties but different substituents on the phenyl ring.
Tedizolid: A more potent oxazolidinone with enhanced activity against resistant bacterial strains.
Contezolid: An oxazolidinone in clinical trials with promising antibacterial activity.
Uniqueness
4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one is unique due to its specific substituents, which confer distinct antibacterial properties and make it a valuable compound for research and development in the pharmaceutical industry .
Propiedades
Fórmula molecular |
C9H7ClFNO2 |
|---|---|
Peso molecular |
215.61 g/mol |
Nombre IUPAC |
4-(4-chloro-3-fluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7ClFNO2/c10-6-2-1-5(3-7(6)11)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
Clave InChI |
FOJLZJSOAIIKJQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)O1)C2=CC(=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)

![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)


![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)

![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)





